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Cat. No.: B1586157 Get Quote

An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)benzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern
Synthesis
4-Chloro-2-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde that

serves as a critical intermediate in the synthesis of complex organic molecules.[1] Its unique

substitution pattern, featuring a chloro group and a potent electron-withdrawing trifluoromethyl

group, imparts distinct reactivity to the molecule.[1] The presence of these functionalities

makes it a valuable precursor in the development of novel pharmaceuticals and agrochemicals.

[1][2] This guide provides a comprehensive overview of its physical and chemical properties,

spectroscopic profile, and key synthetic considerations, offering field-proven insights for its

application in research and development.

Chemical Identity and Nomenclature
Correctly identifying a chemical reagent is the foundation of reproducible science. 4-Chloro-2-
(trifluoromethyl)benzaldehyde is known by several synonyms and is uniquely identified by its

CAS number.
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Identifier Value Source(s)

CAS Number 320-43-4 [3][4][5]

Molecular Formula C₈H₄ClF₃O [1][5][6]

Molecular Weight 208.57 g/mol [1][4][5]

IUPAC Name
4-Chloro-2-

(trifluoromethyl)benzaldehyde
[6]

Common Synonyms
2-Trifluoromethyl-4-

chlorobenzaldehyde
[3][4]

Physicochemical Properties
The physical state and solubility of a compound dictate its handling, storage, and reaction

conditions. The properties of 4-Chloro-2-(trifluoromethyl)benzaldehyde are summarized

below.

Property Value Source(s)

Appearance

Colorless to pale yellow liquid

or solid, with a distinct

aromatic odor.

[1]

Boiling Point 218.5 °C at 760 mmHg [3][4]

Density ~1.423 g/cm³ (Predicted) [3]

Refractive Index n20/D 1.4960 [3]

Storage

Store at 2-8°C, preferably

under a dry, inert atmosphere

such as nitrogen.

[3]

Chemical Reactivity and Electronic Profile
The synthetic utility of 4-Chloro-2-(trifluoromethyl)benzaldehyde stems from the electronic

effects of its substituents on the benzaldehyde core.
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The Influence of the Trifluoromethyl Group: The trifluoromethyl (-CF₃) group at the ortho

position is a powerful electron-withdrawing group. This effect is exerted through strong

induction (σ-induction) and a weaker resonance effect (π-acceptance). This electron withdrawal

significantly increases the electrophilicity of the aldehyde's carbonyl carbon.[1][7]

Consequently, the aldehyde is highly susceptible to nucleophilic attack, making it an excellent

substrate for reactions such as:

Aldol condensations

Wittig reactions[8]

Reductive aminations[8]

Grignard and organolithium additions

This enhanced reactivity is a key advantage in synthetic design, often allowing for milder

reaction conditions compared to less activated benzaldehydes.[7]

The Role of the Chloro Group: The chlorine atom at the para position also contributes to the

electronic profile, primarily through an inductive withdrawing effect and a weaker resonance

donating effect. It serves as a potential reaction handle for various transformations, including

nucleophilic aromatic substitution (SNAᵣ) reactions, although the ring is generally deactivated

towards electrophilic aromatic substitution.[1]

Spectroscopic Characterization
Verifying the identity and purity of 4-Chloro-2-(trifluoromethyl)benzaldehyde is paramount.

The following is a guide to its expected spectroscopic signature.

¹H NMR: The proton NMR spectrum is expected to show two key regions. The aromatic

region (typically δ 7.5-8.0 ppm) will display a complex splitting pattern for the three aromatic

protons. A highly deshielded singlet, corresponding to the aldehyde proton (-CHO), will be

prominent further downfield, typically around δ 10.0 ppm.

¹³C NMR: The carbon spectrum will be characterized by a carbonyl carbon signal in the

range of δ 185-195 ppm. The carbon atom of the trifluoromethyl group will appear as a

quartet due to one-bond coupling with the three fluorine atoms.
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¹⁹F NMR: A single, sharp resonance is expected for the -CF₃ group.

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional

groups. A strong, sharp absorption band between 1690-1715 cm⁻¹ is characteristic of the

C=O stretch of the aromatic aldehyde. Aromatic C-H stretching vibrations are typically

observed around 3000-3100 cm⁻¹, while the aldehyde C-H stretch appears as two weaker

bands around 2820 cm⁻¹ and 2720 cm⁻¹. Strong bands corresponding to C-F and C-Cl

stretches will be present in the fingerprint region (below 1300 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at an m/z

of approximately 208. A characteristic isotopic pattern for a single chlorine atom will be

observed, with an (M+2)⁺ peak that is roughly one-third the intensity of the M⁺ peak.

Synthesis and Key Reactions
Understanding the synthesis of this intermediate provides context for its purity and potential

byproducts. A common industrial approach involves the controlled oxidation of the

corresponding alcohol.

Experimental Protocol: Oxidation of 4-Chloro-2-(trifluoromethyl)benzyl Alcohol

This protocol is a representative method for the synthesis of aromatic aldehydes from their

corresponding alcohols.

Dissolution: Dissolve (4-chloro-2-(trifluoromethyl)phenyl)methanol (1 equivalent) in a suitable

solvent such as dichloromethane (DCM).[9]

Oxidant Addition: Add an oxidizing agent, such as Pyridinium Chlorochromate (PCC) (2

equivalents), to the solution in portions at room temperature.[9]

Reaction Monitoring: Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]

Workup: Upon completion, dilute the reaction mixture with diethyl ether and stir for an

additional hour. Filter the mixture through a pad of silica gel or celite to remove insoluble

chromium salts.[9]
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Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can

be purified by silica gel column chromatography to yield 4-Chloro-2-
(trifluoromethyl)benzaldehyde as a pure compound.[9]

Causality in Protocol Design:

Choice of Oxidant: PCC is chosen as it is a relatively mild oxidizing agent, effective for

converting primary alcohols to aldehydes without significant over-oxidation to carboxylic

acids.

Solvent: Dichloromethane is a common choice as it is relatively inert and effectively

dissolves both the starting material and the PCC.

Filtration: Filtering through silica is crucial to remove the inorganic byproducts from the

chromium-based oxidant, which simplifies the final purification step.

4-Chloro-2-(trifluoromethyl)benzyl Alcohol PCC, CH₂Cl₂ Oxidation 4-Chloro-2-(trifluoromethyl)benzaldehyde

Click to download full resolution via product page

Caption: Oxidation of the corresponding benzyl alcohol to the aldehyde.

Applications in Advanced Synthesis
4-Chloro-2-(trifluoromethyl)benzaldehyde is a key intermediate in multi-step synthetic

sequences. Its primary application lies in the construction of active pharmaceutical ingredients

(APIs) and complex agrochemicals. Notably, it is a crucial building block for synthesizing the

triazole fungicide Revysol (Mefentrifluconazole), highlighting its importance in the crop

protection industry.[2]

Safety and Handling Protocols
As a Senior Application Scientist, ensuring laboratory safety is paramount. 4-Chloro-2-
(trifluoromethyl)benzaldehyde is a hazardous substance and must be handled with

appropriate precautions.[10]
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Health Hazards: The compound is harmful if swallowed or inhaled.[10] It causes serious skin

and eye irritation.[11] There is evidence to suggest it may damage fertility or an unborn child.

It is also toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety

goggles with side shields or a face shield, and a laboratory coat.[11]

Handling Procedures: All handling should be performed in a well-ventilated fume hood to

avoid inhalation of vapors.[10] Avoid all personal contact. Keep the compound away from

heat, sparks, and open flames.[10][12] Containers should be kept tightly closed when not in

use.

First Aid:

In case of skin contact: Immediately remove all contaminated clothing and rinse the skin

with plenty of water and soap.[4]

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact

lenses if present and easy to do so. Continue rinsing and seek immediate medical

attention.[4][11]

If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen.[4]

If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate

medical attention.[4]

Conclusion
4-Chloro-2-(trifluoromethyl)benzaldehyde is a specialized reagent whose value is defined by

the strategic placement of its chloro and trifluoromethyl substituents. These groups activate the

aldehyde for a wide range of nucleophilic additions while providing additional sites for

molecular elaboration. A thorough understanding of its physicochemical properties, reactivity,

and handling requirements is essential for its safe and effective use in the laboratory. This

guide serves as a foundational technical resource for scientists leveraging this potent

intermediate to construct the next generation of pharmaceuticals and advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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